molecular formula C21H33N5O B6448572 5-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine CAS No. 2549056-13-3

5-methyl-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine

Cat. No.: B6448572
CAS No.: 2549056-13-3
M. Wt: 371.5 g/mol
InChI Key: ZGAAEIXRGLASQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at position 5 with a methyl group and at position 2 with a piperidinyl ether linked to a but-2-yn-1-yl chain and a 4-(propan-2-yl)piperazine moiety.

Properties

IUPAC Name

5-methyl-2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O/c1-18(2)25-13-11-24(12-14-25)8-4-5-15-27-20-6-9-26(10-7-20)21-22-16-19(3)17-23-21/h16-18,20H,6-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAAEIXRGLASQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Position 5 Substitution: Methyl vs. Halogens

  • 5-Fluoro analog (5-Fluoro-2-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine, ): Fluorine at position 5 increases electronegativity, enhancing metabolic stability via reduced oxidative metabolism. May alter binding affinity due to stronger electron-withdrawing effects compared to methyl.
  • 5-Bromo analog (5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine, ):

    • Bromine’s larger size and polarizability could enable halogen bonding with targets.
    • Higher molecular weight (285.18 g/mol) may reduce solubility.
    • Implication : Suitable for covalent or irreversible binding applications [15]].
Compound Position 5 Substituent Molecular Weight (g/mol) Key Property
Target Compound Methyl ~441.56* Moderate lipophilicity
5-Fluoro analog Fluorine ~445.54* Enhanced metabolic stability
5-Bromo analog Bromine 285.18 Halogen bonding potential

*Calculated based on structural similarity.

Position 2 Substituent Variations

  • GPR119 Agonist (5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine, ):

    • Substituted phenyl group at position 2 with a methylsulfonyl benzyl ether.
    • Activity : Acts as a GPR119 agonist for diabetes treatment. The bulky substituent enhances target selectivity but may reduce blood-brain barrier penetration [3]].
  • CYP2D6 Inhibitor (SCH 66712, ):

    • 2-Phenylimidazole-piperazine substituent.
    • Activity : Mechanism-based CYP2D6 inhibitor (KI = 4.8 µM, kinact = 0.14 min<sup>-1</sup>). The phenylimidazole group facilitates π-π stacking in the enzyme’s active site [5]].
  • Benzodioxole Derivative (2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine, ):

    • Benzodioxole moiety introduces rigidity and electron-rich aromaticity.
    • Structural Insight : X-ray data (R factor = 0.039) confirms planar pyrimidine and orthogonal piperazine orientation, restricting conformational flexibility compared to the target compound’s alkyne linker [12]].
Compound Position 2 Substituent Biological Activity Selectivity/Potency
Target Compound Piperidine-butynyl-piperazine Undisclosed (structural focus) Flexible linker for target adaptation
GPR119 Agonist Phenyl-methylsulfonyl benzyl ether GPR119 agonism (diabetes) High target selectivity
SCH 66712 Phenylimidazole-piperazine CYP2D6 inhibition KI = 4.8 µM
Benzodioxole Derivative Benzodioxole-piperazine Undisclosed Rigid conformation

Piperazine Substitution Patterns

  • 4-(Propan-2-yl)piperazine (Target Compound):

    • Isopropyl group enhances lipophilicity and may improve membrane permeability.
  • Application: Used in histone deacetylase inhibitors () [13]].
  • Unsubstituted Piperazine ():

    • Lacks substituents, increasing polarity but reducing metabolic stability.

Structural-Activity Relationship (SAR) Insights

  • Position 5 : Methyl and fluorine substituents balance lipophilicity and metabolic stability, while halogens (Br, F) offer electronic modulation.
  • Position 2 : Bulky substituents (e.g., phenyl groups) enhance target specificity but may limit bioavailability. Flexible linkers (e.g., butynyl) improve conformational adaptability.
  • Piperazine Substitution : Alkyl groups (isopropyl, methyl) optimize lipophilicity and target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.